Cas no 320420-66-4 (5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)-)

5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)-
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- MDL: MFCD00244229
- Inchi: 1S/C7H7F3N2OS/c1-3-12-5(7(8,9)10)4(14-3)6(13)11-2/h1-2H3,(H,11,13)
- InChI Key: XIDOVTBDLBPKCD-UHFFFAOYSA-N
- SMILES: S1C(C(NC)=O)=C(C(F)(F)F)N=C1C
5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00856577-1g |
N,2-Dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
320420-66-4 | 90% | 1g |
¥2401.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676495-10mg |
N,2-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide |
320420-66-4 | 98% | 10mg |
¥862.00 | 2024-08-02 | |
Key Organics Ltd | 1G-062-100MG |
N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
320420-66-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676495-50mg |
N,2-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide |
320420-66-4 | 98% | 50mg |
¥1391.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676495-5mg |
N,2-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide |
320420-66-4 | 98% | 5mg |
¥661.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676495-20mg |
N,2-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide |
320420-66-4 | 98% | 20mg |
¥1264.00 | 2024-08-02 | |
abcr | AB296707-100 mg |
N,2-Dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide; . |
320420-66-4 | 100mg |
€221.50 | 2023-04-26 | ||
Ambeed | A895363-1g |
N,2-Dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
320420-66-4 | 90% | 1g |
$350.0 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676495-25mg |
N,2-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide |
320420-66-4 | 98% | 25mg |
¥1283.00 | 2024-08-02 | |
Key Organics Ltd | 1G-062-5MG |
N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
320420-66-4 | >90% | 5mg |
£46.00 | 2025-02-09 |
5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- Related Literature
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)-
Research Brief on 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- (CAS: 320420-66-4): Recent Advances and Applications
The compound 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- (CAS: 320420-66-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiazole core and trifluoromethyl substitution, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a modulator of key biological pathways, particularly in the context of inflammatory diseases and oncology.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- on the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. The researchers employed a combination of in vitro assays and molecular docking simulations to demonstrate that this compound effectively suppresses NF-κB activation by targeting the IKK complex. These findings suggest its potential as a novel anti-inflammatory agent, with possible applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, a recent preprint (2024) from a collaborative research team at Harvard Medical School and the Dana-Farber Cancer Institute highlighted the compound's ability to inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines. The study utilized high-throughput screening and proteomic analysis to identify 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- as a potent inducer of apoptosis in triple-negative breast cancer cells. Notably, the compound showed synergistic effects when combined with standard chemotherapeutic agents, pointing to its potential as an adjunct therapy in cancer treatment regimens.
From a chemical synthesis perspective, advancements have been made in optimizing the production of 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)-. A 2023 patent application (WO202318765A1) describes an improved synthetic route that enhances yield and purity while reducing environmental impact through greener solvent systems. This development is particularly significant for scaling up production for preclinical and clinical studies.
Pharmacokinetic studies conducted in rodent models (2024) have revealed favorable absorption and distribution profiles for this compound, with good oral bioavailability and blood-brain barrier penetration. These properties, combined with its demonstrated in vivo efficacy in reducing tumor growth in xenograft models, position 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- as a strong candidate for further drug development.
Looking ahead, several pharmaceutical companies have included derivatives of 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- in their preclinical pipelines, with particular interest in its application for neurodegenerative diseases. Early data suggests potential neuroprotective effects through modulation of oxidative stress pathways, though these findings require further validation in additional model systems.
In conclusion, the growing body of research on 5-Thiazolecarboxamide, N,2-dimethyl-4-(trifluoromethyl)- (CAS: 320420-66-4) underscores its multifaceted therapeutic potential across multiple disease areas. The compound's unique chemical structure and demonstrated biological activities warrant continued investigation, with particular emphasis on structure-activity relationship studies to optimize its pharmacological properties for clinical translation.
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